molecular formula C16H13NO2 B2803759 6-Amino-2-(2-methylphenyl)chromen-4-one CAS No. 923184-85-4

6-Amino-2-(2-methylphenyl)chromen-4-one

Cat. No. B2803759
CAS RN: 923184-85-4
M. Wt: 251.285
InChI Key: YWLUUVOYBHIVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-(2-methylphenyl)chromen-4-one is a chemical compound with the empirical formula C9H7NO2 . It is a solid substance and is part of a class of compounds known as chromanones . Chromanones are significant structural entities that belong to the class of oxygen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of 6-Amino-2-(2-methylphenyl)chromen-4-one can be represented by the SMILES string O=C1C2=CC(N)=CC=C2OC=C1 . The InChI key for this compound is MBBFNMNVDPOREX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Amino-2-(2-methylphenyl)chromen-4-one is a solid substance . It has a molecular weight of 161.16 . The compound is air sensitive and should be stored under inert gas .

Scientific Research Applications

Enzyme Inhibition

A series of 6, 7-dihydroxy-3-(methylphenyl) chromenones, including derivatives closely related to 6-Amino-2-(2-methylphenyl)chromen-4-one, have been investigated for their inhibitory activity against human carbonic anhydrase I and II, enzymes involved in various physiological processes. These compounds, synthesized and tested for enzyme inhibition, show potential for therapeutic applications targeting diseases where carbonic anhydrase activity is implicated (Basaran et al., 2008).

Chemical Sensing and Molecular Recognition

Research has identified compounds structurally similar to 6-Amino-2-(2-methylphenyl)chromen-4-one as effective chemo-sensors for detecting ions such as Cu2+ in aqueous solutions. These sensors change color in the presence of specific ions, demonstrating applications in environmental monitoring and analytical chemistry (Jo et al., 2014).

Pharmaceutical Research

Compounds based on the chromen-4-one skeleton, including those with functional groups similar to 6-Amino-2-(2-methylphenyl)chromen-4-one, have been explored for their biological activities. For example, they have been studied for their potential as DNA-dependent protein kinase (DNA-PK) inhibitors, with implications for cancer treatment. Such inhibitors can sensitize tumor cells to chemotherapy and radiation therapy, highlighting their significance in developing new anticancer therapies (Hardcastle et al., 2005).

Material Science and Dye-Sensitized Solar Cells

Chromen-4-one derivatives have been evaluated for their photovoltaic properties and potential use in dye-sensitized solar cells (DSSCs). These compounds, with structural similarities to 6-Amino-2-(2-methylphenyl)chromen-4-one, demonstrate how organic dyes can be optimized for energy conversion efficiency, offering a renewable energy solution (Gad et al., 2020).

Novel Synthetic Pathways

Research has also focused on the synthesis of novel chromen-4-one derivatives through environmentally friendly methods. These studies provide insights into the versatility of 6-Amino-2-(2-methylphenyl)chromen-4-one and related compounds in synthesizing a wide range of biologically active molecules, contributing to sustainable chemistry practices (Dekamin et al., 2013).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified as a combustible solid . The compound is sold “as-is” without any warranty of fitness for a particular purpose .

properties

IUPAC Name

6-amino-2-(2-methylphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-9H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLUUVOYBHIVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(2-methylphenyl)chromen-4-one

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